Somatostatin Receptor Subtype 2 (SST2) Affinity: 4-Pal Outperforms 2-Pal and 3-Pal Regioisomers
When incorporated at position 3 of the somatostatin antagonist LM3, the 4-pyridylalanine (4Pal) derivative exhibits superior SST2 binding affinity (KD = 0.11 ± 0.01 nM) compared to the corresponding 3Pal (KD = 0.15 ± 0.01 nM) and l2Pal (KD = 0.18 ± 0.02 nM) derivatives [1]. The affinity of [177Lu]Lu-DOTA-[4Pal3]-LM3 is only marginally lower than that of the clinically evaluated parent ligand [177Lu]Lu-DOTA-LM3 (KD = 0.09 ± 0.02 nM) [1].
3Pal: 0.15 ± 0.01 nM
l2Pal: 0.18 ± 0.02 nM
| Evidence Dimension | SST2 receptor binding affinity (KD, nM) |
|---|---|
| Target Compound Data | 0.11 ± 0.01 (as [177Lu]Lu-DOTA-[4Pal3]-LM3) |
| Comparator Or Baseline | l2Pal: 0.18 ± 0.02; 3Pal: 0.15 ± 0.01; LM3: 0.09 ± 0.02 |
| Quantified Difference | 4Pal affinity is 1.6-fold higher than l2Pal and 1.4-fold higher than 3Pal |
| Conditions | Saturation binding assay on SST2-positive HEK293 cells |
Why This Matters
For radioligand development and targeted peptide therapeutics, the 4Pal isomer provides the optimal balance between high receptor affinity and favorable pharmacokinetics, making it the preferred regioisomer for SST2-targeting constructs.
- [1] Kanellopoulos, P., et al. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution. EJNMMI Radiopharmacy and Chemistry, 2025, 10, 35. View Source
